molecular formula C10H19NO4 B13750297 Di(2-acetoxy-n-propyl)amine CAS No. 100700-31-0

Di(2-acetoxy-n-propyl)amine

Cat. No.: B13750297
CAS No.: 100700-31-0
M. Wt: 217.26 g/mol
InChI Key: PHCVDJRANJTXAC-UHFFFAOYSA-N
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Description

Di(2-acetoxy-n-propyl)amine is an organic compound characterized by the presence of two acetoxy groups attached to a propylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Di(2-acetoxy-n-propyl)amine typically involves the acetylation of 2-propylamine. One common method is to react 2-propylamine with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the acetic acid formed during the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: Di(2-acetoxy-n-propyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups, yielding dihydroxypropylamine.

    Substitution: The acetoxy groups can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of dihydroxypropylamine.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Di(2-acetoxy-n-propyl)amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving amines.

    Industry: It is used in the production of polymers and resins, where it acts as a cross-linking agent.

Mechanism of Action

The mechanism of action of Di(2-acetoxy-n-propyl)amine involves its interaction with various molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid and the corresponding amine, which can then participate in further biochemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

    Di(2-hydroxy-n-propyl)amine: Similar structure but with hydroxyl groups instead of acetoxy groups.

    Di(2-chloro-n-propyl)amine: Contains chloro groups instead of acetoxy groups.

    Di(2-methoxy-n-propyl)amine: Features methoxy groups instead of acetoxy groups.

Uniqueness: Di(2-acetoxy-n-propyl)amine is unique due to its acetoxy groups, which provide distinct reactivity and potential for various chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for research applications.

Properties

CAS No.

100700-31-0

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

4-[(3-carboxy-2-methylpropyl)amino]-3-methylbutanoic acid

InChI

InChI=1S/C10H19NO4/c1-7(3-9(12)13)5-11-6-8(2)4-10(14)15/h7-8,11H,3-6H2,1-2H3,(H,12,13)(H,14,15)

InChI Key

PHCVDJRANJTXAC-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)CNCC(C)CC(=O)O

Origin of Product

United States

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